molecular formula C18H15ClN6O3 B11598359 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(3-chloro-4-methoxyphenyl)acetamide

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(3-chloro-4-methoxyphenyl)acetamide

Cat. No.: B11598359
M. Wt: 398.8 g/mol
InChI Key: JNYFYRLBJURWIM-UHFFFAOYSA-N
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Description

2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-(3-CHLORO-4-METHOXYPHENYL)ACETAMIDE is a complex organic compound that features a combination of oxadiazole and benzodiazole rings

Preparation Methods

The synthesis of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-(3-CHLORO-4-METHOXYPHENYL)ACETAMIDE typically involves multi-step reactions. One common synthetic route includes the reaction of 4-amino-1,2,5-oxadiazole with 1,3-benzodiazole under controlled conditions to form the core structure. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific solvents and catalysts .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution can introduce various functional groups .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The oxadiazole and benzodiazole rings can interact with enzymes and receptors, modulating their activity. These interactions can affect various biological pathways, leading to potential therapeutic effects .

Properties

Molecular Formula

C18H15ClN6O3

Molecular Weight

398.8 g/mol

IUPAC Name

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-(3-chloro-4-methoxyphenyl)acetamide

InChI

InChI=1S/C18H15ClN6O3/c1-27-14-7-6-10(8-11(14)19)21-15(26)9-25-13-5-3-2-4-12(13)22-18(25)16-17(20)24-28-23-16/h2-8H,9H2,1H3,(H2,20,24)(H,21,26)

InChI Key

JNYFYRLBJURWIM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2C4=NON=C4N)Cl

Origin of Product

United States

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